2,3,6-Trifluorophenylacetonitrile
Overview
Description
2,3,6-Trifluorophenylacetonitrile is a fluorinated organic compound that has been studied for its various chemical properties and reactions. Its molecular structure and unique properties make it an interesting subject for chemical research.
Synthesis Analysis
The synthesis of compounds related to 2,3,6-Trifluorophenylacetonitrile involves complex reactions. For instance, 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a similar compound, is synthesized as a versatile building block for trifluoromethylated N-heterocycles (Channapur et al., 2019).
Molecular Structure Analysis
The molecular structure of related fluorinated compounds shows interesting patterns. For example, the crystal structure of a lipase-catalyzed transesterification product of a related compound demonstrated fascinating packing patterns with specific interactions between molecular groups (Sakai et al., 2000).
Chemical Reactions and Properties
2,3,6-Trifluorophenylacetonitrile and its analogs participate in various chemical reactions. For example, the reaction of a similar compound, trifluoroacetonitrile, with π-allylic complexes of iridium(I) produces chelate ring complexes (Bottrill et al., 1975).
Physical Properties Analysis
Physical properties such as solvation and interaction with other compounds are notable in the study of trifluorophenylacetonitrile derivatives. For example, the interaction of acetonitrile with trifluoromethanesulfonic acid forms a variety of different cations and compounds, indicating complex physical interactions (Salnikov et al., 2012).
Chemical Properties Analysis
The chemical properties of 2,3,6-Trifluorophenylacetonitrile-related compounds are diverse. Tris(pentafluorophenyl)borane, a compound with some similar characteristics, acts as a strong Lewis acid in various organic and organometallic chemistry reactions (Erker, 2005).
Scientific Research Applications
Catalysis and Organic Synthesis
Trifluorophenylacetonitrile derivatives play a crucial role in catalysis and organic synthesis. For instance, tris(pentafluorophenyl)borane is recognized for its role as an activator in Ziegler-Natta chemistry, demonstrating the utility of fluorophenyl compounds in catalytic processes. These compounds are involved in a variety of reactions, including hydrometallation, alkylations, and aldol-type reactions, showcasing their versatility in organic synthesis (Erker, 2005).
Reaction Kinetics and Mechanism
The study of reaction kinetics and mechanisms involving pentafluorophenylacetonitrile and guanidine-like bases provides insight into the behavior of fluorophenyl compounds in chemical reactions. These studies, utilizing UV–vis kinetic methods, LSIMS, NMR, and FT-IR, help understand the formation and structure of reaction products, including dimers and oligomers. This research aids in developing new synthetic methodologies and understanding the fundamental chemistry of fluorophenyl derivatives (Gierczyk et al., 2006).
Material Science and Electron Affinity
Fluorophenyl derivatives, such as 2,2′-(perfluoronaphthalene-2,6-diylidene)dimalononitrile (F6‐TCNNQ), have been investigated for their high electron affinity in material science. These compounds are used as molecular p-type dopants in hole-transport materials, highlighting the role of fluorophenyl compounds in enhancing the properties of organic electronics. Their application demonstrates the impact of fluorophenyl derivatives on the electronic characteristics of materials, crucial for the development of advanced electronic devices (Zhang & Kahn, 2018).
Fluorination Reactions
Fluorophenylacetonitriles are essential in developing fluorination reactions, including the synthesis of trifluoromethyl and difluoromethyl groups. These fluorinated motifs are significant in pharmaceuticals, agrochemicals, and materials science due to their unique chemical and physical properties. Research in this area focuses on creating efficient synthetic methods for introducing fluorine atoms or fluorinated groups into organic compounds, contributing to the development of new drugs and materials (Hu, Zhang, & Wang, 2009).
Safety And Hazards
properties
IUPAC Name |
2-(2,3,6-trifluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIFHBOOYBTJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380729 | |
Record name | 2,3,6-Trifluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluorophenylacetonitrile | |
CAS RN |
114152-21-5 | |
Record name | 2,3,6-Trifluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114152-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Trifluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 114152-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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